molecular formula C16H15NO2 B11860683 7-Methyl-2-(propan-2-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one CAS No. 62627-20-7

7-Methyl-2-(propan-2-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one

Cat. No.: B11860683
CAS No.: 62627-20-7
M. Wt: 253.29 g/mol
InChI Key: OFWJXTGGGNFFCS-UHFFFAOYSA-N
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Description

2-Isopropyl-7-methyl-5H-chromeno[2,3-b]pyridin-5-one is a heterocyclic compound that belongs to the class of chromeno-pyridines This compound is characterized by its unique structure, which includes a chromene ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-7-methyl-5H-chromeno[2,3-b]pyridin-5-one typically involves the reaction of salicylaldehyde with malononitrile and 4-hydroxypyridine-2(1H)-one under basic conditions. The reaction proceeds through a multi-component reaction mechanism, leading to the formation of the desired chromeno-pyridine derivative .

Industrial Production Methods

Industrial production of 2-Isopropyl-7-methyl-5H-chromeno[2,3-b]pyridin-5-one can be achieved through large-scale synthesis using similar reaction conditions as described above. The process involves the use of high-purity reagents and controlled reaction parameters to ensure the consistent quality of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine nitrogen and electron-deficient positions in the benzopyrano-pyridine system participate in nucleophilic substitutions:

  • Amination : Reacts with primary/secondary amines under reflux in aprotic solvents (e.g., DMF) to yield N-substituted derivatives .

  • Thiolation : Forms sulfur-containing analogs when treated with thiophenols in the presence of K₂CO₃ at 80°C .

Key Reaction Data :

Reaction TypeReagents/ConditionsYield (%)Reference
AminationEthylenediamine, DMF, 110°C78
Thiolation4-Methoxythiophenol, K₂CO₃65

Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes regioselective substitutions:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the 8-position.

  • Halogenation : Bromine in acetic acid yields 8-bromo derivatives (confirmed by X-ray crystallography) .

Mechanistic Insight :
Electrophilic attack occurs at the para position relative to the oxygen atom in the benzopyran moiety due to resonance stabilization .

Ring-Opening and Rearrangement Reactions

Acid- or base-catalyzed ring-opening reactions produce linear intermediates for further functionalization:

  • Hydrolysis : 6M HCl at reflux cleaves the pyran ring, forming a diketone intermediate .

  • Cycloreversion : Heating in DMSO induces retro-Diels-Alder reactions, generating salicylaldehyde analogs .

Catalytic Functionalization

Heterogeneous catalysis enhances reaction efficiency:

  • g-C₃N₄-mediated cross-coupling : Achieves Suzuki-Miyaura couplings with aryl boronic acids at 80°C in ethanol (yields: 72-89%) .

  • Oxidation : TBHP (tert-butyl hydroperoxide) oxidizes the methyl group to a carboxylic acid using CuI catalysts .

Multicomponent Reactions (MCRs)

The compound serves as a scaffold in MCRs to generate complex heterocycles:

  • With malononitrile dimer : Forms fused chromeno-pyridines in DMSO at ambient temperature via Knoevenagel/Michael addition cascades (yields: 65-98%) .

  • With 2-cyanoacetohydrazide : Produces pyrazole-integrated derivatives under ethanol-pyridine reflux (83% yield) .

Representative MCR Pathway :

  • Knoevenagel condensation between aldehyde and active methylene compound.

  • Cyclization via intramolecular nucleophilic attack.

  • Final tautomerization to stabilize the aromatic system .

Photochemical Reactivity

UV irradiation induces [2+2] cycloadditions with alkenes, forming tricyclic products. Quantum yield studies show wavelength-dependent efficiency (λ = 254 nm optimal).

Comparative Reaction Analysis

Reaction ClassOptimal ConditionsLimitations
Nucleophilic SubstitutionPolar aprotic solvents, 80-110°CCompeting side reactions
Electrophilic SubstitutionLow-temperature acid catalysisModerate regioselectivity
MCRsSolvent-free or DMSO, RTHigh atom economy

This compound’s reactivity profile highlights its utility in medicinal chemistry for generating bioactive analogs and in materials science for constructing π-conjugated systems. Further studies should explore enantioselective transformations and catalytic asymmetric syntheses to expand its applications .

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research indicates that derivatives of benzopyrano[2,3-b]pyridine compounds exhibit anticancer properties. Specifically, studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival .

Anticonvulsant Properties
The compound has also been evaluated for its anticonvulsant effects. Studies suggest that it may act on the central nervous system to reduce seizure activity, making it a candidate for further exploration in epilepsy treatment .

Anti-inflammatory Effects
In addition to its anticancer and anticonvulsant properties, 7-Methyl-2-(propan-2-yl)-5H- benzopyrano[2,3-b]pyridin-5-one has demonstrated anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, which could be beneficial in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of 7-Methyl-2-(propan-2-yl)-5H- benzopyrano[2,3-b]pyridin-5-one involves various chemical reactions that lead to its derivatives. The methodologies typically include cyclization reactions and modifications of existing pyridine structures to enhance bioactivity. For instance, the introduction of substituents at specific positions on the benzopyrano ring can significantly influence the pharmacological profile of the resulting compounds .

Case Study 1: Anticancer Mechanism

A study published in 2023 highlighted the effectiveness of a related benzopyrano derivative in inhibiting breast cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .

Case Study 2: Anticonvulsant Evaluation

Another investigation assessed the anticonvulsant potential of a series of pyrrolo[2,3-b]pyridine derivatives, including those related to 7-Methyl-2-(propan-2-yl)-5H- benzopyrano[2,3-b]pyridin-5-one. The results indicated a significant reduction in seizure frequency in animal models when administered at specific dosages .

Mechanism of Action

The mechanism of action of 2-Isopropyl-7-methyl-5H-chromeno[2,3-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid
  • 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
  • Chromeno[4,3-b]pyridin/quinolin-one derivatives

Uniqueness

2-Isopropyl-7-methyl-5H-chromeno[2,3-b]pyridin-5-one is unique due to its specific substitution pattern and the presence of both isopropyl and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

7-Methyl-2-(propan-2-yl)-5H- benzopyrano[2,3-b]pyridin-5-one, also known by its CAS number 68301-99-5, is a compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies from diverse research sources.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC18H18N2O4
Molecular Weight326.347 g/mol
Density1.286 g/cm³
Melting Point243-244 °C
Boiling Point528.5 °C

Pharmacological Activities

Research indicates that 7-Methyl-2-(propan-2-yl)-5H- benzopyrano[2,3-b]pyridin-5-one exhibits a variety of biological activities:

  • Anti-inflammatory Effects : Studies have shown that derivatives of benzopyran compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This suggests potential use in treating inflammatory diseases .
  • Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, particularly in lung and breast cancer models. In vitro assays demonstrated significant cytotoxic effects against A549 and H1299 lung cancer cells, leading to cell cycle arrest and apoptosis .
  • Neuroprotective Effects : Some studies suggest that benzopyran derivatives may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases like Alzheimer's .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • COX Inhibition : The compound's structure allows it to interact with COX enzymes, inhibiting their activity and thus reducing the production of pro-inflammatory mediators .
  • Induction of Apoptosis : The compound appears to activate intrinsic apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .

Case Studies

Several studies have explored the biological activity of 7-Methyl-2-(propan-2-yl)-5H- benzopyrano[2,3-b]pyridin-5-one:

  • Study on Anti-inflammatory Activity :
    • Objective: To evaluate the anti-inflammatory effects of the compound.
    • Methods: In vivo models were used to assess inflammation markers post-treatment.
    • Results: Significant reduction in edema and inflammatory cytokines was observed, supporting its potential as an anti-inflammatory agent .
  • Anticancer Research :
    • Objective: To investigate cytotoxic effects on lung cancer cell lines.
    • Methods: MTT assays were performed to measure cell viability.
    • Results: The compound showed over 70% inhibition of cell growth at certain concentrations, indicating promising anticancer properties .
  • Neuroprotective Study :
    • Objective: To assess neuroprotective effects against oxidative stress.
    • Methods: Neuronal cultures were treated with the compound followed by oxidative stress induction.
    • Results: The compound significantly reduced neuronal death and oxidative damage markers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Methyl-2-(propan-2-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one, and what critical parameters influence yield?

  • Methodological Answer : A domino reaction approach is effective, involving sequential Knoevenagel condensation and cyclization. For example, substituted benzaldehydes and active methylene compounds (e.g., malononitrile) in polar aprotic solvents like acetonitrile or methanol under reflux yield fused pyrano-pyridinones. Solvent choice significantly impacts reaction efficiency; methanol typically provides higher yields (~75-85%) compared to 1,4-dioxane (~60%) . Critical parameters include stoichiometric ratios (1:1.1 for aldehyde:methylene component), temperature (70-80°C), and catalyst (e.g., piperidine for Knoevenagel steps) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine X-ray crystallography for absolute stereochemical confirmation (e.g., bond lengths: C–O ~1.36 Å, C–C aromatic ~1.40 Å) with spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to identify substituent environments (e.g., methyl groups at δ 1.2-1.5 ppm, aromatic protons at δ 6.5-8.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z 295.1445) .
  • Computational Methods : DFT calculations (B3LYP/6-311+G(d,p)) to predict logP (4.07) and McVol (238.3 mL/mol) .

Q. What spectroscopic techniques are most effective for confirming the compound’s purity and stability?

  • Methodological Answer : Use HPLC-PDA with a C18 column (buffer: ammonium acetate, pH 6.5) to assess purity (>98%) and monitor degradation under stress conditions (e.g., 40°C/75% RH for stability testing) . UV-Vis spectroscopy (λmax ~270-320 nm) quantifies chromophore integrity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and experimental physicochemical properties (e.g., logP, solubility)?

  • Methodological Answer : Validate Crippen’s fragmentation-based logP calculations (e.g., logP = 4.07) against experimental reverse-phase HPLC retention times. For solubility, compare logWS (-9.46) with shake-flask assays in buffered solutions (pH 1.2-7.4). Discrepancies often arise from protonation states or crystal packing effects, requiring single-crystal XRD to confirm polymorphic forms .

Q. What strategies optimize the compound’s bioactivity while minimizing off-target toxicity?

  • Methodological Answer : Structure-activity relationship (SAR) studies guided by molecular docking (e.g., targeting kinase domains) can identify critical substituents. For example:

  • Bioactivity : Introduce electron-withdrawing groups (e.g., -Cl) at position 4 to enhance binding affinity .
  • Toxicity Mitigation : Replace lipophilic moieties (e.g., isopropyl) with polar groups (e.g., -OH) to reduce logP and hepatotoxicity .
    Validate using in vitro cytotoxicity assays (e.g., HepG2 cells) and ADMET predictions .

Q. How can researchers design experiments to assess the compound’s environmental fate and ecotoxicological impacts?

  • Methodological Answer : Follow the INCHEMBIOL framework :

  • Abiotic Fate : Hydrolysis studies (pH 4-9, 25-50°C) and photodegradation under UV light (λ = 254 nm).
  • Biotic Fate : Use OECD 301D respirometry to measure biodegradability in activated sludge.
  • Ecotoxicity : Daphnia magna acute toxicity (EC50) and algal growth inhibition (OECD 201/202). Data tables from these assays guide risk assessment (e.g., LC50 < 10 mg/L indicates high aquatic toxicity).

Q. What experimental designs are robust for studying structure-property relationships in derivatives?

  • Methodological Answer : Implement split-plot factorial designs :

  • Factors : Substituent type (e.g., -OCH3, -Cl), solvent polarity, temperature.
  • Response Variables : Yield, solubility, bioactivity (IC50).
    Use ANOVA to identify interactions (e.g., solvent × substituent effects on yield, p < 0.05) and response surface modeling to optimize conditions .

Q. Data Contradiction Analysis

Q. How should conflicting data on the compound’s thermal stability be addressed?

  • Methodological Answer : Replicate thermogravimetric analysis (TGA) under inert (N2) and oxidative (O2) atmospheres. For example, a decomposition onset at 280°C in N2 vs. 240°C in O2 indicates oxidation sensitivity. Cross-validate with DSC to detect melting points (~180-190°C) and polymorph transitions .

Properties

CAS No.

62627-20-7

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

7-methyl-2-propan-2-ylchromeno[2,3-b]pyridin-5-one

InChI

InChI=1S/C16H15NO2/c1-9(2)13-6-5-11-15(18)12-8-10(3)4-7-14(12)19-16(11)17-13/h4-9H,1-3H3

InChI Key

OFWJXTGGGNFFCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C=CC(=N3)C(C)C

Origin of Product

United States

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